molecular formula C6H10O4Zn B7822211 ZINC propionate CAS No. 90529-81-0

ZINC propionate

Cat. No. B7822211
CAS RN: 90529-81-0
M. Wt: 211.5 g/mol
InChI Key: XDWXRAYGALQIFG-UHFFFAOYSA-L
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Patent
US05795615

Procedure details

In one embodiment of the present invention, anhydrous propionic acid was mixed with dry zinc oxide to yield greater than 90 percent zinc propionate. The resulting zinc propionate was a white powder, and was in a form readily utilizable for dietary supplementation. Unlike the conventional aqueous method of preparation, the product is not precipitated and then separated from solution. Moreover, no drying of the product by vacuum desiccation, spray drying or freeze drying is required, thereby saving energy costs. In comparison, using the conventional method where the zinc oxide was dissolved in an aqueous solution of propionic acid, and the solution was heated to boiling and evaporated to yield zinc propionate crystals, the yield of zinc propionate was 75.2 percent, after two crystallizations and drying under reduced pressure for 16 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[O-2].[Zn+2:7]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Zn+2:7].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)[O-].[Zn+2].C(CC)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05795615

Procedure details

In one embodiment of the present invention, anhydrous propionic acid was mixed with dry zinc oxide to yield greater than 90 percent zinc propionate. The resulting zinc propionate was a white powder, and was in a form readily utilizable for dietary supplementation. Unlike the conventional aqueous method of preparation, the product is not precipitated and then separated from solution. Moreover, no drying of the product by vacuum desiccation, spray drying or freeze drying is required, thereby saving energy costs. In comparison, using the conventional method where the zinc oxide was dissolved in an aqueous solution of propionic acid, and the solution was heated to boiling and evaporated to yield zinc propionate crystals, the yield of zinc propionate was 75.2 percent, after two crystallizations and drying under reduced pressure for 16 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[O-2].[Zn+2:7]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Zn+2:7].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)[O-].[Zn+2].C(CC)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.